

Toxicological Profile of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

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Compound of Interest

Compound Name: ethylenediamine-N,N'-disuccinic acid

Cat. No.: B1679374

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Abstract

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent increasingly utilized as a substitute for ethylenediaminetetraacetic acid (EDTA) in various industrial and consumer products. This document provides a comprehensive overview of the toxicological profile of EDDS, primarily focusing on its trisodium salt, for which the most extensive data is available. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed toxicological data, experimental methodologies, and visual representations of testing workflows. The information presented herein is synthesized from publicly available safety assessments and toxicological studies. Overall, the toxicological data indicates a low order of acute toxicity for EDDS, with no significant findings for skin or eye irritation, and it is not considered a skin sensitizer. Repeated dose studies have established No-Observed-Adverse-Effect Levels (NOAELs), and reproductive and developmental toxicity studies suggest a lack of significant effects at maternally non-toxic doses. While specific genotoxicity and carcinogenicity data for EDDS are limited, information on related compounds is discussed to provide a broader context.

Chemical Identity

- Chemical Name: **Ethylenediamine-N,N'-disuccinic acid**

- Acronym: EDDS
- CAS Number: 20846-91-7
- Molecular Formula: C₁₀H₁₆N₂O₈
- Molecular Weight: 292.24 g/mol
- Structure:
- Note: The majority of the toxicological data presented in this document pertains to the trisodium salt of EDDS (Trisodium Ethylenediamine Disuccinate, CAS No. 178949-82-1), as this is the form most commonly used and tested.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for trisodium ethylenediamine disuccinate.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀ (Lethal Dose, 50%)	Rat	Oral	> 2000 mg/kg bw	[1][2]
LD ₅₀ (Lethal Dose, 50%)	Rat	Dermal	> 2000 mg/kg bw	[1]
LD ₅₀ (Lethal Dose, 50%)	Rabbit	Dermal	> 2640 mg/kg bw	[1]
LC ₅₀ (Lethal Conc., 50%)	Rat	Inhalation	> 1490 mg/m ³ air (4-h exposure)	[1]

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritating	[3]
Eye Irritation	Rabbit	Non-irritating	[3]
Skin Sensitization	Guinea Pig	Not a sensitizer	[4]
Skin Sensitization	Human (HRIPT)	Not a sensitizer	[5]

Table 3: Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL (No-Observed-Adverse-Effect Level)	Key Findings at Higher Doses	Reference
28-day	Rat	Oral	1250 mg/kg bw/day (highest dose tested)	No toxicity observed	[1]
90-day	Rat	Oral	200 mg/kg bw/day	Lower motor activity in high-dose males	[1]
2 years	Rat	Oral	9 mg/kg/day (as ethylenediamine)	Decreased survival, kidney and liver effects at higher doses	[6][7]

Note: The 2-year study was conducted on ethylenediamine dihydrochloride, a related compound.

Table 4: Reproductive and Developmental Toxicity

Study Type	Species	Route	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Key Findings	Reference
Reproductive/Developmental Screen	Rat	Oral	700 mg/kg bw/day	700 mg/kg bw/day	No signs of paternal, maternal, or fetal toxicity	[1]
Developmental	Rat	Oral	551 mg/kg bw/day	551 mg/kg bw/day	No adverse effects observed	[1]
Developmental	Rat	Oral	400 mg/kg bw/day	1000 mg/kg bw/day	Clinical signs of maternal toxicity observed at doses above 400 mg/kg bw/day	[1]

Table 5: Ecotoxicity

Endpoint	Species	Duration	Value	Reference
EC ₅₀ (Immobilisation)	Daphnia magna	48 hours	3-46 mg/L	[8]
NOEC (Reproduction)	Daphnia magna	21 days	0.16 mg/L	[8]
LC ₅₀ (Mortality)	Fish	96 hours	115 mg/L	[8]
EC ₅₀ (Biomass)	Algae	96 hours	61 mg/L	[8]

Note: Ecotoxicity data is for ethylenediamine, a related compound.

Experimental Protocols

The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the typical methodologies for the key toxicological endpoints.

Acute Toxicity Testing

- Oral (OECD 420, 423, or 425): The test substance is administered by gavage in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD₅₀ is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
- Dermal (OECD 402): A single dose of the test substance is applied to a shaved area of the skin of rodents or rabbits for 24 hours. Observations for mortality and signs of toxicity are conducted for 14 days.
- Inhalation (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Animals are observed for mortality and toxic effects during and after exposure for up to 14 days.

Irritation and Sensitization Testing

- Skin Irritation (OECD 404): The test substance is applied to a small patch of skin on a rabbit for 4 hours. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
- Eye Irritation (OECD 405): A single dose of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.
- Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The skin is then observed for allergic reactions.

Repeated Dose Toxicity Testing

- Sub-chronic (OECD 408 - 90-day study): The test substance is administered daily to rodents, typically via the diet, drinking water, or gavage, for 90 days. The study includes detailed clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues. The highest dose that does not produce a significant increase in adverse effects compared to the control group is identified as the NOAEL.

Genotoxicity Testing

- Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is indicated by a dose-related increase in the number of revertant colonies.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Reproductive and Developmental Toxicity Testing

- Reproduction/Developmental Toxicity Screening Test (OECD 421): Male and female rodents are dosed with the test substance before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and the development of the offspring.
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Just before birth, the fetuses are examined for external, visceral, and skeletal abnormalities.

Ecotoxicity Testing

- Acute Immobilisation Test in Daphnia sp. (OECD 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The EC₅₀ is the concentration that causes immobilization in 50% of the daphnids.
- Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours, and the LC₅₀, the concentration that is lethal to 50% of the fish, is determined.
- Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72-96 hours. The test measures the effect of the substance on the growth of the algae, and the EC₅₀ for growth rate inhibition is calculated.

Genotoxicity and Carcinogenicity

Specific genotoxicity and carcinogenicity data for EDDS are not readily available in the public domain. However, data on related compounds can provide some insight, although it should be interpreted with caution due to differences in chemical structure and properties.

- Ethylenediamine: This related compound has produced weakly positive results in some Ames tests, which may have been due to impurities. Subsequent studies with purer material were negative. Other in vitro and in vivo genotoxicity assays for ethylenediamine were negative. In chronic bioassays, ethylenediamine was not found to be carcinogenic in rats.^[7] ^[8]

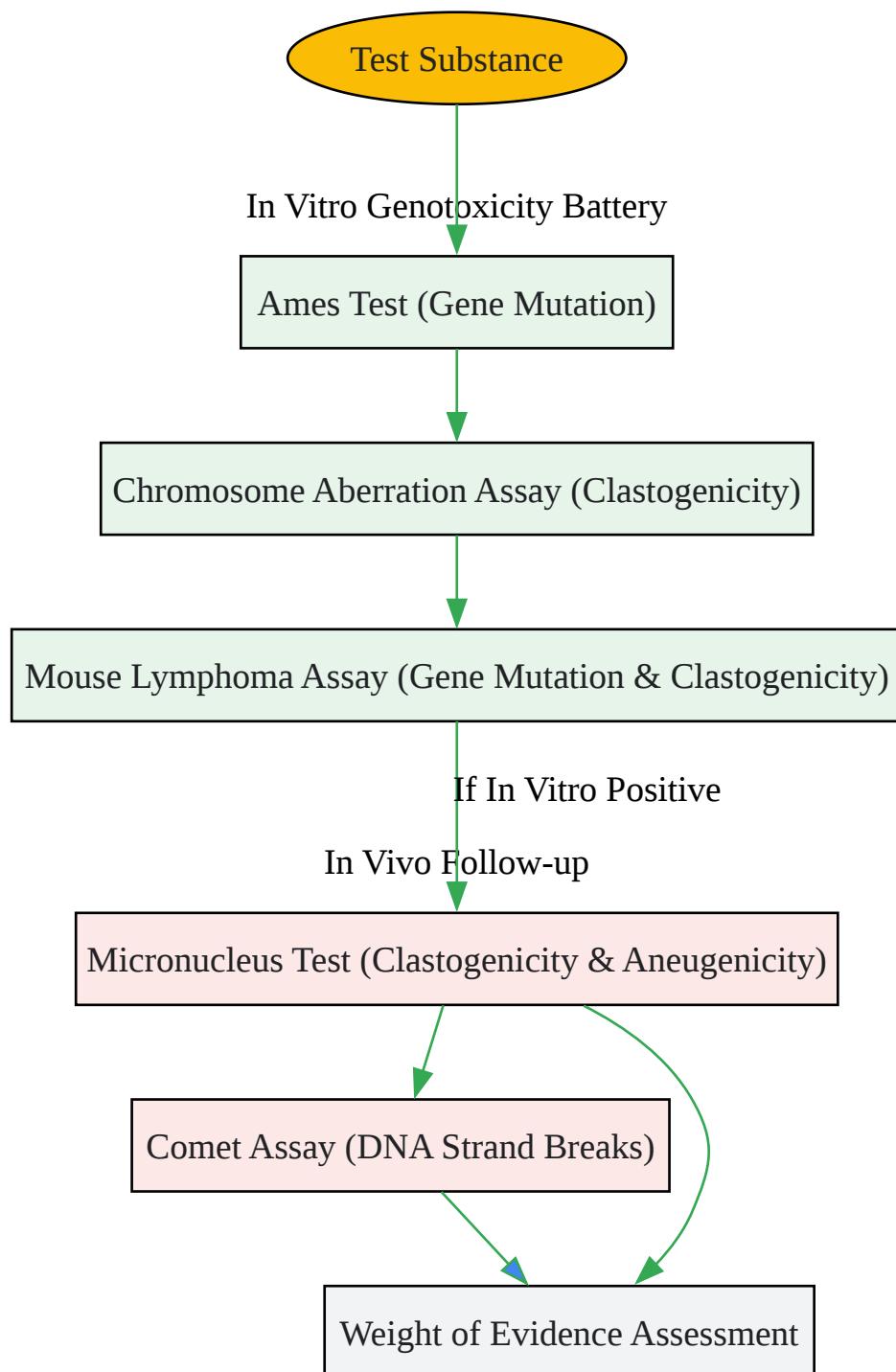
Signaling Pathways and Experimental Workflows

While specific signaling pathways for EDDS toxicity have not been elucidated in the available literature, the general workflows for toxicity testing can be visualized.



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Caption: A generalized workflow for toxicological assessment, starting with in vitro and in chemico methods and progressing to in vivo studies for hazard identification and risk assessment.



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Caption: A tiered strategy for genotoxicity testing, beginning with a battery of in vitro assays followed by in vivo tests if initial results are positive.

Conclusion

The available toxicological data for trisodium ethylenediamine disuccinate suggests a favorable safety profile for its intended uses. It exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin or eye irritant and is not a skin sensitizer. Repeated dose studies have established NOAELs that indicate a low potential for systemic toxicity. Furthermore, studies on reproductive and developmental toxicity have not shown adverse effects at doses that are not maternally toxic. While specific data on the genotoxicity and carcinogenicity of EDDS are lacking, the information available for the related compound ethylenediamine does not suggest a significant concern. As with any chemical, a comprehensive risk assessment should be conducted for specific use scenarios, taking into account exposure levels and routes. This technical guide provides a foundational dataset for such assessments by professionals in the fields of research, science, and drug development.

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